Dihydrosinapic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

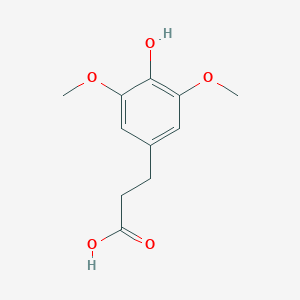

3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPVOXVSMSXBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164147 | |

| Record name | Dihydrosinapic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14897-78-0 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14897-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrosinapic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosinapic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSINAPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ1SHO4617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrosinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Dihydrosinapic Acid: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dihydrosinapic acid, a phenolic compound of interest for its antioxidant properties. It details the molecule's chemical structure, physicochemical properties, biological relevance, and key experimental protocols for its synthesis and functional evaluation.

Chemical Identity and Structure

This compound, systematically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid , is a phenylpropanoic acid.[1] It is a metabolite of sinapic acid, a common dietary phytochemical.[2] The fundamental chemical identifiers for this compound are listed below:

-

Molecular Weight: 226.23 g/mol [2]

-

IUPAC Name: 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid[1]

-

SMILES: COc1cc(CCC(=O)O)cc(c1O)OC[2]

The chemical structure of this compound is characterized by a benzene ring substituted with a hydroxyl group, two methoxy groups, and a propanoic acid tail.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. The following table summarizes key predicted properties for this compound.

| Property | Value | Source |

| Water Solubility | 0.86 g/L | ALOGPS[1] |

| logP | 1.44 | ChemAxon[1] |

| pKa (Strongest Acidic) | 3.77 | ChemAxon[1] |

| pKa (Strongest Basic) | -4.6 | ChemAxon[1] |

| Polar Surface Area | 75.99 Ų | ChemAxon[1] |

| Hydrogen Acceptor Count | 5 | ChemAxon[1] |

| Hydrogen Donor Count | 2 | ChemAxon[1] |

| Rotatable Bond Count | 5 | ChemAxon[1] |

Biological Context and Mechanism of Action

This compound is primarily formed in the human colon through the metabolic action of intestinal microflora on sinapic acid.[2] Esterases produced by gut microbiota hydrolyze sinapic acid esters, and reductases subsequently reduce the α,β-double bond of the propenoic acid side chain to yield this compound.

As a phenolic acid, its principal biological activity is attributed to its antioxidant properties. The mechanism involves scavenging free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom from its phenolic hydroxyl group. This process neutralizes the damaging radical and forms a stable phenoxyl radical, which is resonance-stabilized and less reactive, thereby terminating radical chain reactions.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Dihydrosinapic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosinapic acid, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenolic compound and a derivative of cinnamic acid. As a metabolite of sinapic acid, it is of growing interest in the fields of pharmacology and drug development due to its potential antioxidant and anti-inflammatory properties. A thorough understanding of its physicochemical properties is fundamental for research and development, influencing aspects such as formulation, bioavailability, and pharmacokinetic profiling. This guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its potential biological activity.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for the design of drug delivery systems. The quantitative data available for this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₁H₁₄O₅ | --INVALID-LINK--[1] | - |

| Molecular Weight | 226.23 g/mol | --INVALID-LINK--[1] | - |

| CAS Number | 14897-78-0 | --INVALID-LINK--, --INVALID-LINK--[2] | - |

| Melting Point | Not Experimentally Determined | - | - |

| Boiling Point | Not Experimentally Determined | - | - |

| Water Solubility | 0.86 g/L (Predicted) | --INVALID-LINK--, --INVALID-LINK--[3] | Predicted by ALOGPS |

| logP (Octanol-Water Partition Coefficient) | 1.04 - 1.44 (Predicted) | --INVALID-LINK--[4], --INVALID-LINK--, --INVALID-LINK--[3] | Predicted by various models (ALOGPS, ChemAxon) |

| pKa (Acid Dissociation Constant) | 3.77 (Strongest Acidic, Predicted) | --INVALID-LINK--, --INVALID-LINK--[3] | Predicted by ChemAxon |

Experimental Protocols

Accurate determination of physicochemical properties is essential for validating predicted values and for use in regulatory submissions. The following are detailed, standard protocols for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)[5]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and completely dry, as impurities and solvents can depress and broaden the melting point range.[7] If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6][7]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For a preliminary, rapid determination, heat the sample at a faster rate (e.g., 10-20 °C/minute) to get an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 15-20 °C below the approximate melting point.[6]

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[6]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

-

Replicate Measurements: Perform the determination in triplicate to ensure accuracy and report the average melting point range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, ethanol, buffer solutions).

Apparatus:

-

Glass flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a flask. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.[8]

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8] The system is considered to be at equilibrium when the concentration of the solute in solution does not change over time.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration.[8] It is crucial to avoid transferring any solid particles during this step.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method like UV-Vis spectrophotometry or HPLC to determine the concentration of this compound in the saturated solution.

-

Construct a calibration curve from the standard solutions to accurately determine the concentration in the test sample.

-

-

Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility. The concentration should be in the range of 0.01 to 0.1 M.

-

-

Titration Setup:

-

Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Process:

-

If titrating the acidic form, slowly add the standardized NaOH solution from the burette in small, known increments.

-

After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.[9]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[10]

-

-

Replicate Measurements: Perform the titration at least three times to ensure the reproducibility of the results and report the average pKa value.

Biological Activity and Signaling Pathway

Phenolic acids, including this compound, are recognized for their antioxidant properties.[11] A key mechanism underlying this protective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2-Mediated Antioxidant Response

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or to electrophilic compounds like some phenolic acids, Keap1 is modified, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of various protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and electrophiles, thereby protecting the cell from oxidative damage.[15][16]

Caption: Nrf2-mediated antioxidant signaling pathway activated by this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound, alongside standardized protocols for their experimental determination. The lack of extensive experimental data highlights an area for future research that would be invaluable for the scientific and drug development communities. The visualization of the Nrf2 signaling pathway offers a plausible mechanism for the antioxidant effects of this compound, providing a basis for further pharmacological investigation into its therapeutic potential.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. extrasynthese.com [extrasynthese.com]

- 3. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. enamine.net [enamine.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders - Food & Function (RSC Publishing) [pubs.rsc.org]

Dihydrosinapic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosinapic acid, a metabolite of the widely studied sinapic acid, is emerging as a compound of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a detailed overview of this compound, covering its chemical identity, physicochemical properties, methods for its synthesis and analysis, and its biological activities. Particular emphasis is placed on its antioxidant and anti-inflammatory properties and the associated signaling pathways. This document aims to serve as a foundational resource for professionals engaged in natural product research and the development of novel therapeutic agents.

Chemical Identification and Properties

This compound, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenylpropanoic acid derivative.[1] Its chemical identity and key physicochemical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 14897-78-0 | [1] |

| IUPAC Name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid | [2] |

| Synonyms | 4-Hydroxy-3,5-dimethoxyhydrocinnamic acid, Dihydrosinapate | [2][3] |

| Chemical Formula | C₁₁H₁₄O₅ | [3] |

| Molecular Weight | 226.23 g/mol | [3] |

| Canonical SMILES | COC1=CC(CCC(=O)O)=CC(OC)=C1O | [3] |

| InChI Key | BPPVOXVSMSXBEI-UHFFFAOYSA-N | [3] |

Table 1: Chemical Identifiers for this compound

| Property | Value | Reference |

| Physical State | Solid (predicted) | |

| Water Solubility | 0.86 g/L (predicted) | [2] |

| logP | 1.08 (predicted) | [2] |

| pKa (Strongest Acidic) | 3.77 (predicted) | [2] |

| Polar Surface Area | 75.99 Ų (predicted) | [2] |

Table 2: Predicted Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the catalytic hydrogenation of sinapic acid. A general protocol is outlined below, based on similar reductions of hydroxycinnamic acids.

Protocol: Catalytic Hydrogenation of Sinapic Acid

-

Dissolution: Dissolve sinapic acid in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w) to the solution.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[4]

Extraction from Natural Sources

This compound is a metabolite of sinapic acid, which is widespread in the plant kingdom.[5] It can be found in various plant materials, often as a result of microbial metabolism of sinapic acid and its derivatives.[6] Extraction protocols for phenolic acids from plant matrices are applicable.

Protocol: Ultrasound-Assisted Extraction (UAE) of Phenolic Acids from Plant Material

-

Sample Preparation: Dry and grind the plant material to a fine powder.

-

Solvent Addition: Suspend the powdered plant material in a suitable solvent, such as 80% aqueous methanol.[7]

-

Ultrasonication: Place the suspension in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature.[7]

-

Centrifugation: Centrifuge the mixture to separate the extract from the solid plant residue.[7]

-

Filtration: Decant the supernatant and filter it through a syringe filter (e.g., 0.45 µm).[7]

-

Repeated Extraction: The solid residue can be re-extracted multiple times to maximize the yield of phenolic compounds.[7]

-

Concentration: Combine the extracts and concentrate them under reduced pressure to obtain the crude extract containing this compound.

Analytical Identification and Quantification

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound in various samples.

Protocol: HPLC Quantification

-

Column: C18 reversed-phase column.[8]

-

Mobile Phase: A gradient elution system is typically used, for example, with a mixture of acidified water and methanol or acetonitrile.[8]

-

Detection: Diode-array detection (DAD) is commonly employed, with monitoring at the UV absorbance maximum of the compound (around 280 nm for phenolic acids).[7]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard of known concentration.[8]

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of this compound. While a specific spectrum for this compound was not found in the search results, the expected signals can be inferred from its structure and comparison with similar compounds like sinapic acid.[9]

Expected ¹H NMR Signals (in DMSO-d₆):

-

Signals corresponding to the two methoxy groups (-OCH₃).

-

Aromatic protons on the benzene ring.

-

Protons of the propanoic acid side chain.

-

A signal for the phenolic hydroxyl group (-OH).

-

A signal for the carboxylic acid proton (-COOH).

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

-

Expected Molecular Ion Peak: [M-H]⁻ at m/z 225 in negative ion mode.

-

Fragmentation: The fragmentation pattern of carboxylic acids typically involves the loss of water (M-18) and the carboxyl group (M-45).[10] The specific fragmentation of this compound would provide further structural confirmation.

Biological Activities and Signaling Pathways

This compound, as a metabolite of sinapic acid, is expected to share some of its biological activities. The primary activities reported for sinapic acid and its derivatives are antioxidant and anti-inflammatory effects.[5]

Antioxidant Activity

Sinapic acid and its derivatives are known to be potent antioxidants.[5][11] They can scavenge free radicals and inhibit lipid peroxidation.[5] The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing reactive oxygen species (ROS).

Caption: Mechanism of ROS scavenging by this compound.

Anti-inflammatory Activity

Sinapic acid has been shown to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory mediators.[12] This is often achieved through the inhibition of signaling pathways like NF-κB. It is plausible that this compound contributes to these effects.

The NF-κB signaling pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β.[12] Sinapic acid has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[12]

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with significant potential for further research and development. Its antioxidant and anti-inflammatory properties, inherited from its precursor sinapic acid, make it a candidate for investigation in various disease models. This technical guide provides a solid foundation of its chemical and biological characteristics, along with practical experimental protocols. Future studies should focus on elucidating the specific mechanisms of action of this compound and its potential therapeutic applications.

References

- 1. extrasynthese.com [extrasynthese.com]

- 2. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Dihydrosinapic Acid: Uncovering Its Natural Plant Sources, Biosynthesis, and Analysis

This guide provides an in-depth exploration of Dihydrosinapic acid, a phenolic compound of growing interest to the scientific community. We will delve into its natural occurrences in the plant kingdom, elucidate its biosynthetic origins, provide detailed methodologies for its extraction and analysis, and discuss its biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising bioactive molecule.

Introduction: The World of Hydroxycinnamic Acids

This compound belongs to the hydroxycinnamic acid family, a class of phenolic compounds that are secondary metabolites ubiquitously found in plants.[1][2][3] These compounds play a crucial role in plant physiology, contributing to cell wall structure, defense against pathogens, and protection from UV radiation.[4] In human health, they are recognized for their potent antioxidant, anti-inflammatory, and other health-promoting properties.[1][2]

This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is the saturated derivative of sinapic acid, one of the most common hydroxycinnamic acids in the plant kingdom.[1][5] While sinapic acid has been extensively studied, its dihydro- form is emerging as a significant metabolite and a bioactive compound in its own right.

Natural Occurrence: Where to Find this compound

Direct evidence points to this compound being a metabolite of sinapic acid.[1] Its presence has been confirmed in urine samples following the ingestion of sinapic acid-rich foods, indicating its formation through the metabolic activity of intestinal microflora.[1]

While not always explicitly quantified in plant analyses, the widespread distribution of its precursor, sinapic acid, strongly suggests the potential presence of this compound in a variety of plant families.

The Brassicaceae Family: A Primary Source

The Brassicaceae family, which includes mustard (Brassica juncea, Sinapis alba), canola (Brassica napus), and broccoli, is exceptionally rich in sinapic acid and its esters.[4][6][7][8] Consequently, these plants are considered a primary potential source of this compound.

Cereals, Oilseeds, and Fruits

Sinapic acid is also abundant in cereals, oilseed crops, and various fruits and vegetables.[1][2][3] This includes citrus fruits, berries, and other dietary staples.[1] While present, the concentration of sinapic acid and its derivatives can vary significantly depending on the plant species, variety, and growing conditions.[4]

Fermented Products

Interestingly, this compound has been identified as a key radical-scavenging component in Kurosu, a Japanese vinegar, where it is not found in the raw material, unpolished rice.[9] This suggests that fermentation processes can lead to the formation of this compound from sinapic acid precursors present in the starting materials.

Table 1: Prominent Plant Families and Species as Potential Sources of this compound

| Plant Family | Common Name | Key Species | Primary Precursor(s) |

| Brassicaceae | Mustard, Canola, Rapeseed | Brassica juncea, Brassica napus, Sinapis alba | Sinapic acid, Sinapine |

| Poaceae | Cereals (e.g., Rye) | Secale cereale | Sinapic acid |

| Rosaceae | Strawberry | Fragaria ananassa | Sinapoyl esters |

| Rutaceae | Citrus Fruits (e.g., Lemon) | Citrus limon | Sinapic acid |

Biosynthesis and Metabolism: The Genesis of this compound

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites.[4][10]

The Phenylpropanoid Pathway and Sinapic Acid Formation

The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. This intermediate is a critical branch point in the pathway. For the synthesis of sinapic acid, 4-coumaroyl-CoA undergoes further hydroxylation and methylation reactions to form ferulic acid and then 5-hydroxyferulic acid. Subsequent methylation and activation steps lead to the formation of sinapoyl-CoA, the direct precursor to sinapic acid and its various esters.[11]

Figure 1: Simplified biosynthetic pathway of sinapic acid and the proposed formation of this compound.

Conversion to this compound

The conversion of sinapic acid to this compound involves the reduction of the α,β-double bond in the propenoic acid side chain. While the specific enzymes responsible for this reduction in plants are not yet fully elucidated, it is a known metabolic step. In the context of human metabolism, this conversion is carried out by the gut microbiota.[1] It is plausible that similar enzymatic machinery exists within plants, or that the reduction occurs during senescence, food processing, or fermentation.

Methodologies: Extraction, Isolation, and Quantification

The analysis of this compound from plant matrices requires robust and sensitive analytical techniques. The methodologies outlined below are based on established protocols for the analysis of phenolic compounds.

Extraction of Phenolic Compounds

The initial step involves the efficient extraction of phenolic compounds from the plant material. The choice of solvent is critical and depends on the polarity of the target compounds.

Protocol 1: General Solvent Extraction of Phenolic Acids

-

Sample Preparation: Lyophilize and grind the plant material to a fine powder to increase the surface area for extraction.

-

Solvent Selection: A mixture of methanol or ethanol and water (e.g., 80:20 v/v) is commonly used for the extraction of hydroxycinnamic acids.[12]

-

Extraction Procedure:

-

Mix the powdered plant material with the extraction solvent in a ratio of 1:10 to 1:20 (w/v).

-

Sonication or shaking at a controlled temperature (e.g., 40-60°C) can be employed to enhance extraction efficiency.[13]

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the residue to ensure complete recovery of the analytes.

-

Pool the supernatants and evaporate the solvent under reduced pressure.

-

-

Hydrolysis (Optional): To release this compound from its esterified or glycosylated forms, alkaline or acidic hydrolysis can be performed on the crude extract.[7][12]

-

Alkaline Hydrolysis: Treat the extract with NaOH (e.g., 2 M) at room temperature for a defined period (e.g., 4 hours) under a nitrogen atmosphere. Acidify the mixture to pH 2 before proceeding with purification.[12]

-

Acidic Hydrolysis: Treat the extract with HCl (e.g., 6 M) at an elevated temperature (e.g., 100°C) for 1 hour under a nitrogen atmosphere.[12]

-

Isolation and Purification

For the isolation of this compound for further characterization, chromatographic techniques are employed.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

-

Cartridge Selection: Use a C18 SPE cartridge.

-

Conditioning: Condition the cartridge with methanol followed by acidified water (pH 2).

-

Loading: Load the aqueous extract (acidified to pH 2) onto the cartridge.

-

Washing: Wash the cartridge with acidified water to remove polar impurities.

-

Elution: Elute the phenolic acids with methanol.

-

Drying: Evaporate the methanol to obtain a purified phenolic fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is the method of choice for the quantification of this compound.[14][15]

Protocol 3: HPLC-DAD Analysis

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is required.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

-

Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (around 280 nm).

-

Quantification: Prepare a calibration curve using a certified standard of this compound. Quantification is based on the peak area of the analyte in the sample compared to the calibration curve.

Figure 2: General workflow for the extraction and analysis of this compound from plant sources.

Biological Activities and Future Perspectives

This compound, like its precursor, exhibits significant antioxidant activity.[9] Its ability to scavenge free radicals makes it a compound of interest for applications in the prevention and treatment of oxidative stress-related conditions. The presence of two methoxy groups and a hydroxyl group on the phenolic ring contributes to its potent antioxidant capacity.

The study of this compound is still in its early stages, and further research is needed to fully understand its biological activities, bioavailability, and potential therapeutic applications. The development of efficient extraction and purification methods from abundant and sustainable plant sources, particularly from the Brassicaceae family and their processing by-products, will be crucial for advancing research and potential commercialization.

References

- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]

- 6. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]

- 13. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L. [pharmacia.pensoft.net]

- 15. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Dihydrosinapic Acid in Plants: From Phenylpropanoid Precursors to Reduced Phenolic Acids

Abstract This technical guide provides a comprehensive overview of the biosynthesis of dihydrosinapic acid in plants, a process intrinsically linked to the broader phenylpropanoid pathway. While its direct precursor, sinapic acid, and its various esters are well-documented for their roles in UV protection and plant development, the pathway leading to the saturated-side-chain derivative, this compound, is less characterized. This document synthesizes current knowledge, beginning with the foundational pathway that generates sinapic acid from phenylalanine, and subsequently elucidates the critical, yet often inferred, reduction step that yields this compound. We will explore the enzymatic logic, present key branch points in the metabolic network, and provide detailed methodologies for researchers seeking to investigate this pathway. This guide is intended for researchers in plant biochemistry, metabolic engineering, and drug discovery who require a deep, mechanistically-grounded understanding of how plants synthesize this class of reduced phenolic acids.

The Phenylpropanoid Pathway: The Foundation of Sinapate Biosynthesis

The journey to this compound begins deep within the central secondary metabolism of plants: the phenylpropanoid pathway. This pathway is responsible for synthesizing a vast array of phenolic compounds essential for plant structure, defense, and signaling. The initial stages are highly conserved and provide the core building blocks for more specialized branches, including the one leading to sinapic acid.

The Core Pathway: Phenylalanine to 4-Coumaroyl-CoA

The pathway is initiated from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[1] Three key enzymatic steps convert phenylalanine into the central intermediate, 4-coumaroyl-CoA, which stands at a major metabolic crossroads.

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid. This is a critical entry point and a highly regulated step in the pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid. This enzyme is often considered a rate-limiting step in the biosynthesis of sinapate esters.[2]

-

4-Coumarate:CoA Ligase (4CL): 4CL activates the carboxyl group of p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. This thioester is an energy-rich compound primed for a variety of downstream reactions, including reduction to monolignols, or modification to produce flavonoids and other phenolics.[3][4]

The Sinapic Acid Branch: Sequential Hydroxylation and Methylation

From 4-coumaroyl-CoA, a series of hydroxylation and O-methylation reactions decorate the phenyl ring to produce sinapic acid. This branch is particularly active in Brassicaceae species like Arabidopsis thaliana.[5][6]

-

HCT & C3'H: 4-coumaroyl-CoA is first acted upon by Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) , which transfers the p-coumaroyl group to shikimate or quinate. The resulting ester is then hydroxylated at the 3-position by p-Coumaroyl Ester 3'-Hydroxylase (C3'H) to yield a caffeoyl ester. HCT then acts again to swap the caffeoyl group back onto CoA, producing caffeoyl-CoA.

-

CCoAOMT: Caffeoyl-CoA O-Methyltransferase (CCoAOMT) methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

F5H: Ferulate-5-Hydroxylase (F5H) , another key cytochrome P450 enzyme, hydroxylates feruloyl-CoA at the 5-position to create 5-hydroxyferuloyl-CoA. The expression of F5H is a critical determinant for channeling flux towards syringyl lignin and sinapate esters.[2][7]

-

COMT: Caffeic Acid O-Methyltransferase (COMT) performs the final methylation, converting the 5-hydroxyl group of 5-hydroxyferuloyl-CoA into a methoxy group, yielding sinapoyl-CoA .

-

Hydrolysis: While the exact mechanism can vary, sinapoyl-CoA is ultimately hydrolyzed to free sinapic acid .

dot digraph "Sinapic Acid Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Phe [label="L-Phenylalanine"]; Cin [label="Cinnamic Acid"]; pCou [label="p-Coumaric Acid"]; pCouCoA [label="4-Coumaroyl-CoA"]; CafCoA [label="Caffeoyl-CoA"]; FerCoA [label="Feruloyl-CoA"]; OHFerCoA [label="5-Hydroxyferuloyl-CoA"]; SinCoA [label="Sinapoyl-CoA"]; SinAcid [label="Sinapic Acid", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Phe -> Cin [label=" PAL"]; Cin -> pCou [label=" C4H"]; pCou -> pCouCoA [label=" 4CL"]; pCouCoA -> CafCoA [label=" HCT, C3'H"]; CafCoA -> FerCoA [label=" CCoAOMT"]; FerCoA -> OHFerCoA [label=" F5H"]; OHFerCoA -> SinCoA [label=" COMT"]; SinCoA -> SinAcid [label=" Hydrolysis"]; } caption [shape=plain, label="Figure 1. The core phenylpropanoid pathway leading to sinapic acid.", fontsize=10];

The Critical Reduction Step: Formation of this compound

The defining feature of this compound is the saturation of the α-β double bond on the propanoic acid side chain. This conversion is achieved through a reduction reaction. While a specific "sinapoyl-CoA reductase" dedicated solely to this product has not been extensively characterized in all species, the mechanism is understood from homologous enzymes that reduce similar hydroxycinnamoyl-CoA thioesters.

The Proposed Mechanism: Reduction via a Hydroxycinnamoyl-CoA Reductase

The most plausible route for this compound synthesis involves the NADPH-dependent reduction of an activated precursor, most likely sinapoyl-CoA. This is analogous to the formation of dihydrocaffeic acid, which is known to be produced via the reduction of caffeoyl-CoA by an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase.[8]

The reaction proceeds as follows: Sinapoyl-CoA + NADPH + H⁺ → Dihydrosinapoyl-CoA + NADP⁺

The resulting dihydrosinapoyl-CoA is then hydrolyzed by a thioesterase to release free This compound .

This reduction step represents a critical metabolic branch point. Sinapoyl-CoA can alternatively be reduced by a different class of enzymes, cinnamoyl-CoA reductases (CCR) and sinapyl alcohol dehydrogenases (SAD), to form sinapyl alcohol, the monomeric precursor for syringyl lignin.[9] Therefore, the metabolic flux towards either this compound or lignin is determined by the relative activities and substrate specificities of these competing reductase enzymes.

dot digraph "Fate of Sinapoyl-CoA" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

// Central Node SinCoA [label="Sinapoyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Product Nodes DHSinCoA [label="Dihydrosinapoyl-CoA"]; DHSinAcid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; SinAld [label="Sinapaldehyde"]; SinAlc [label="Sinapyl Alcohol"]; Lignin [label="Syringyl Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SinCoA -> DHSinCoA [label=" Hydroxycinnamoyl-CoA\nReductase (Proposed)", fontcolor="#5F6368"]; DHSinCoA -> DHSinAcid [label=" Thioesterase", fontcolor="#5F6368"]; SinCoA -> SinAld [label=" CCR", color="#EA4335"]; SinAld -> SinAlc [label=" SAD", color="#EA4335"]; SinAlc -> Lignin [label=" Polymerization", color="#EA4335"]; } caption [shape=plain, label="Figure 2. Competing metabolic fates of the key intermediate sinapoyl-CoA.", fontsize=10];

Downstream Metabolism and Biological Significance

While this guide focuses on the synthesis of this compound, it is crucial to understand the broader metabolic context. In many plants, particularly in the Brassicaceae, the pool of free sinapic acid is rapidly converted into various esters, which serve distinct biological functions.

-

Sinapoyl-Glucose: Sinapic acid is first glycosylated by UDP-glucose:sinapate glucosyltransferase (SGT) to form 1-O-sinapoyl-β-glucose.[1][10] This activated form serves as the acyl donor for subsequent reactions.

-

Sinapoyl-Malate: In vegetative tissues, the sinapoyl moiety from sinapoyl-glucose is transferred to malate by sinapoylglucose:malate sinapoyltransferase (SMT) .[6][10][11] Sinapoyl malate accumulates in the leaf epidermis and functions as a potent UV-B protectant.[1]

-

Sinapine (Sinapoyl-Choline): In seeds, the sinapoyl group is transferred to choline by sinapoylglucose:choline sinapoyltransferase (SCT) , forming sinapine.[1] Sinapine is an abundant seed metabolite that may act as a defense compound and a storage form of sinapate and choline for the germinating seedling.

The putative roles of this compound itself are less defined but are likely related to antioxidant activity and defense, similar to other dihydro-phenolic acids like dihydrocaffeic acid.[8] Its saturated side chain may confer different chemical properties, such as increased stability or altered interactions with cellular targets, compared to its unsaturated counterpart.

Methodologies for Studying the Pathway

Investigating the biosynthesis of this compound requires robust analytical and biochemical methods. Here, we provide exemplar protocols for enzyme characterization and metabolite quantification.

Experimental Protocol: Activity Assay for a Putative Sinapoyl-CoA Reductase

This protocol describes a continuous spectrophotometric assay to measure the activity of a candidate hydroxycinnamoyl-CoA reductase that may convert sinapoyl-CoA to dihydrosinapoyl-CoA.

-

Principle: The assay quantifies the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). The reaction is dependent on the presence of the enzyme, NADPH, and the sinapoyl-CoA substrate.

-

Reagents:

-

100 mM Potassium Phosphate buffer (pH 7.0)

-

10 mM NADPH stock solution in buffer

-

10 mM Sinapoyl-CoA stock solution in buffer (synthesized enzymatically or chemically)

-

Purified or partially purified candidate enzyme solution

-

-

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

850 µL of 100 mM Phosphate buffer

-

50 µL of 10 mM NADPH stock (final concentration: 0.5 mM)

-

50 µL of enzyme solution

-

-

Place the cuvette in a temperature-controlled spectrophotometer set to 340 nm and 30°C.

-

Record a baseline reading for 2 minutes to measure any background NADPH oxidation.

-

Initiate the reaction by adding 50 µL of 10 mM Sinapoyl-CoA stock (final concentration: 0.5 mM) and mix immediately by inversion.

-

Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Control: Perform a parallel reaction without the enzyme or without the sinapoyl-CoA substrate to ensure the observed activity is substrate- and enzyme-dependent.

-

-

Causality and Self-Validation: The choice of monitoring NADPH at 340 nm is a universally accepted standard for NAD(P)H-dependent dehydrogenases and reductases. The rate of absorbance decrease is directly proportional to enzyme activity. The inclusion of controls (minus-enzyme, minus-substrate) is critical to validate that the observed activity is not an artifact and is specifically due to the enzymatic conversion of sinapoyl-CoA. The linearity of the reaction rate over time confirms that the assay is being conducted under initial velocity conditions.

Experimental Protocol: Metabolite Analysis by HPLC-DAD-MS/MS

This workflow outlines the extraction and quantification of sinapic acid and this compound from plant leaf tissue.

dot digraph "Metabolite Analysis Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="1. Collect & Freeze Plant Tissue\n(e.g., 100 mg fresh weight)"]; B [label="2. Homogenize in Liquid N2"]; C [label="3. Extract with 1 mL 80% Methanol\n(Vortex, Sonicate 15 min)"]; D [label="4. Centrifuge at 14,000 x g for 10 min"]; E [label="5. Collect Supernatant"]; F [label="6. Filter through 0.22 µm Syringe Filter"]; G [label="7. Analyze by HPLC-DAD-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Quantify against Standard Curves", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption [shape=plain, label="Figure 3. Experimental workflow for the extraction and analysis of phenolic acids.", fontsize=10];

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

DAD Detection: Monitor at 320 nm (for sinapic acid) and 280 nm (for general phenolics).

-

-

MS/MS Conditions (Example, Negative Ion Mode):

-

Sinapic Acid: Precursor ion (m/z) 223.06 -> Product ions (e.g., m/z 208.04, 179.03)

-

This compound: Precursor ion (m/z) 225.07 -> Product ions (e.g., m/z 181.05, 166.02)

-

Causality and Self-Validation: This method provides multiple layers of validation. The HPLC retention time provides the first dimension of identification. The Diode Array Detector (DAD) provides a characteristic UV spectrum. Finally, the mass spectrometer provides an accurate mass of the parent ion (MS1) and a unique fragmentation pattern (MS/MS or MS2), which serves as a definitive chemical fingerprint. Quantification using a multi-point calibration curve generated from authentic chemical standards ensures accuracy and reproducibility.

-

Data Presentation

Quantitative data from such experiments should be presented clearly for comparison.

| Metabolite | Genotype A (µg/g FW) | Genotype B (µg/g FW) | Fold Change (B vs A) |

| Sinapic Acid | 15.2 ± 1.8 | 18.1 ± 2.1 | 1.19 |

| This compound | 2.5 ± 0.4 | 12.7 ± 1.5 | 5.08 |

| Sinapoyl-Malate | 85.6 ± 9.3 | 91.2 ± 10.5 | 1.07 |

Table 1: Hypothetical quantification of sinapate-related metabolites in two different plant genotypes (e.g., wild-type vs. a putative reductase overexpressor). Data are mean ± SD, n=5.

Conclusion and Future Directions

The biosynthesis of this compound is an integral, if understudied, branch of the plant phenylpropanoid pathway. Its formation is proposed to occur via the NADPH-dependent reduction of sinapoyl-CoA, a key intermediate that also serves as a precursor to syringyl lignin. This positions the responsible reductase enzyme at a critical metabolic juncture, potentially regulating the flow of carbon between soluble phenolic acids and structural polymers.

Future research should focus on the definitive identification and characterization of the specific hydroxycinnamoyl-CoA reductase(s) responsible for this compound formation in various plant species. Elucidating the kinetic properties of these enzymes and their expression patterns will provide crucial insights into the regulation of this pathway. Furthermore, investigating the biological functions of this compound through genetic modification (e.g., knockout or overexpression lines) will be vital to understanding its contribution to plant fitness, stress resilience, and its potential for applications in human health and nutrition.

References

- 1. researchgate.net [researchgate.net]

- 2. sinapate ester biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 6. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of ferulate-5-hydroxylase expression in Arabidopsis in the context of sinapate ester biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evidence for the biosynthetic pathway from sinapic acid to syringyl lignin using labeled sinapic acid with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dihydrosinapic Acid Metabolism in Mammalian Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosinapic acid (DHSA) is a phenylpropanoic acid that is both a dietary constituent and a significant metabolite of other dietary polyphenols, such as sinapic acid, produced by the gut microbiota.[1][2] Understanding its metabolic fate is crucial for evaluating the bioactivity and toxicological profile of DHSA and its parent compounds. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. We delve into the key enzymatic processes, including Phase II conjugation reactions, and the critical role of the gut microbiome. Furthermore, this document outlines detailed experimental protocols for studying DHSA metabolism, offering a framework for rigorous scientific investigation in academic and industrial research settings.

Introduction: The Significance of this compound

This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is a low-molecular-weight phenolic acid that occupies a central position in the metabolism of dietary hydroxycinnamic acids.[1][2] While present in some dietary sources, it is more prominently formed through the metabolic action of the gut microbiota on related compounds like sinapic acid, which is abundant in cereals, fruits, and vegetables.[3] The biotransformation of dietary polyphenols by gut bacteria is a critical step that often determines their bioavailability and subsequent biological activity.[4][5] These microbial metabolites can be absorbed into systemic circulation and exert various physiological effects, including antioxidant and anti-inflammatory activities.[4][6] For drug development professionals, understanding the metabolic pathways of such compounds is paramount for assessing potential drug-nutrient interactions and for harnessing the therapeutic potential of natural products.

Absorption, Distribution, and the Role of the Gut Microbiome

The journey of this compound and its precursors begins in the gastrointestinal (GI) tract. While some parent polyphenols may be absorbed in the small intestine, many, particularly larger and more complex structures, pass to the colon.[4] Here, the vast and diverse gut microbiota orchestrates a series of enzymatic transformations.

Key Microbial Reactions Include:

-

Reduction: The double bond in the propionic acid side chain of sinapic acid is reduced to form this compound.

-

Hydrolysis: Gut bacteria hydrolyze glycosides, esters, and other conjugates, releasing aglycones for further metabolism.[6]

-

Demethylation and Dehydroxylation: Further modifications to the phenolic ring structure can occur, leading to a variety of smaller phenolic metabolites.[6]

Once formed, this compound and other low-molecular-weight phenolic acids are more readily absorbed by colon epithelial cells.[4] Studies on analogous compounds like dihydrocaffeic acid suggest that absorption can be rapid, with metabolites appearing in plasma within 30 minutes of ingestion, indicating potential absorption in the upper GI tract as well.[7] This rapid absorption suggests a passive, non-active transport process.[8] After absorption, these compounds enter the portal circulation and are transported to the liver, the primary site for systemic metabolism.[4]

Mammalian Metabolism: The Central Role of Phase II Conjugation

Upon reaching the liver and other tissues, this compound, like most phenolic compounds, undergoes extensive Phase II metabolism.[9] These conjugation reactions increase the water solubility of the molecule, facilitating its excretion and generally leading to detoxification.[10][11] Phase I reactions (e.g., oxidation via cytochrome P450 enzymes) are less prominent for simple phenolic acids but can occur.[12]

The primary Phase II metabolic pathways for this compound are:

-

Glucuronidation: This is a major pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of DHSA.[9][10]

-

Sulfation: Sulfotransferases (SULTs) mediate the addition of a sulfonate group, another key reaction for increasing polarity.[7][9]

-

Methylation: Catechol-O-methyltransferase (COMT) can methylate hydroxyl groups on the aromatic ring.

Studies on the closely related dihydrocaffeic acid have shown that the liver and intestinal cells are primary sites for these conjugations, with the intestine showing a high capacity for glucuronidation and the liver favoring sulfation.[7] The resulting metabolites are a complex mixture of glucuronide, sulfate, and methylated conjugates of the parent compound.

Caption: Metabolic conversion of Sinapic Acid to this compound and its subsequent Phase II metabolism.

Excretion

The conjugated metabolites of this compound, being highly water-soluble, are efficiently eliminated from the body. The primary route of excretion is via the urine.[1][3] Biliary excretion into the feces can also occur, potentially leading to enterohepatic circulation where metabolites are re-hydrolyzed by gut bacteria and reabsorbed.[4]

Methodologies for Studying this compound Metabolism

A multi-pronged approach combining in vitro and in vivo models is essential for a comprehensive understanding of DHSA metabolism.

In Vitro Models: Mechanistic Insights

In vitro systems are invaluable for identifying specific metabolic pathways and the enzymes involved in a controlled environment.

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of Phase I (CYP) and Phase II (UGT) enzymes.[12] They are the gold standard for initial metabolic stability and metabolite identification studies.

-

Hepatocytes: Primary hepatocytes offer a more complete model as they contain a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism as well as transport processes.

-

Intestinal Models: Caco-2 cell monolayers can be used to study intestinal absorption and metabolism.[7] Additionally, intestinal microsomes or S9 fractions can be used to investigate the specific metabolic contributions of the gut wall.

This protocol aims to identify the formation of glucuronide and sulfate conjugates of DHSA.

1. Reagent Preparation:

- DHSA Stock Solution: Prepare a 10 mM stock solution of this compound in methanol or DMSO.

- Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

- Cofactors:

- UDPGA (Uridine 5'-diphosphoglucuronic acid) stock: 40 mM in water.

- PAPS (3'-phosphoadenosine-5'-phosphosulfate) stock: 10 mM in water.

- NADPH (for potential Phase I metabolism): 40 mM in buffer.

- HLM Suspension: Thaw human liver microsomes on ice and dilute to 2 mg/mL in cold phosphate buffer.

- Quenching Solution: Acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

2. Incubation:

- In a microcentrifuge tube, combine phosphate buffer, HLM suspension, and DHSA (final concentration, e.g., 10 µM).

- Pre-incubate the mixture for 5 minutes at 37°C.

- Initiate the reaction by adding the cofactor(s) (final concentrations: 2 mM UDPGA, 0.1 mM PAPS). For a negative control, add water instead of cofactors.

- Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).

3. Sample Termination and Processing:

- Stop the reaction by adding 2 volumes of ice-cold quenching solution.

- Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the protein.

- Transfer the supernatant to a new tube or HPLC vial for analysis.

4. Analysis:

- Analyze samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

- Monitor for the disappearance of the parent compound (DHSA) and the appearance of predicted metabolites (DHSA-glucuronide, DHSA-sulfate). The exact mass shifts will confirm the identity of the conjugates.

Causality Behind Experimental Choices:

-

pH 7.4: Mimics physiological pH.

-

37°C: Represents normal body temperature.

-

Cofactors (UDPGA/PAPS): These are essential for the activity of UGT and SULT enzymes, respectively.[10] Including them is critical to observe Phase II conjugation.

-

Quenching with Acetonitrile: This simultaneously stops the enzymatic reaction and precipitates proteins that would otherwise interfere with LC-MS/MS analysis.

Caption: Experimental workflow for an in vitro metabolism study of this compound.

In Vivo Models: Pharmacokinetics and Bioavailability

Animal models, typically rats or mice, are used to understand the complete ADME profile of DHSA in a whole-organism context.[1][7]

1. Animal Dosing:

- Use adult male Sprague-Dawley rats (n=3-5 per time point).

- Administer DHSA via oral gavage at a defined dose (e.g., 50 mg/kg).

- Include a vehicle control group receiving only the dosing vehicle (e.g., water with 0.5% carboxymethylcellulose).

2. Sample Collection:

- Collect blood samples (via tail vein or cannula) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

- Collect blood into tubes containing an anticoagulant (e.g., EDTA).

- Immediately centrifuge the blood to separate plasma and store plasma at -80°C.

- House rats in metabolic cages to collect urine and feces for 24-48 hours post-dose.

3. Sample Preparation:

- Plasma: Use protein precipitation (as described in the in vitro protocol) or solid-phase extraction (SPE) for cleanup and concentration.

- Urine: Often requires a "dilute-and-shoot" approach, but may need enzymatic deconjugation to measure total aglycone.[14] To do this, treat urine samples with β-glucuronidase/sulfatase enzymes prior to extraction to hydrolyze conjugates back to the parent DHSA.

4. LC-MS/MS Analysis:

- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of DHSA and its major predicted metabolites in plasma and urine.[15]

5. Pharmacokinetic Analysis:

- Plot the plasma concentration of DHSA versus time.

- Use pharmacokinetic software to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Indicates the speed of absorption. |

| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |

| t1/2 | Half-life | The time required for the plasma concentration to decrease by half; indicates the rate of elimination. |

Note: Specific quantitative values for DHSA are not widely published, but studies on related phenolic acids show Tmax values often under 2 hours and half-lives ranging from short to several hours, depending on the specific metabolite.[7][16]

Challenges and Future Directions

While the general metabolic pathways for phenolic acids are understood, significant gaps remain for this compound specifically.

-

Quantitative Data: There is a lack of comprehensive pharmacokinetic data for DHSA in humans.[17]

-

Enzyme Specificity: The specific UGT and SULT isoforms responsible for DHSA conjugation have not been fully characterized. This is critical for predicting drug-drug interactions.

-

Bioactivity of Metabolites: The biological activities of the glucuronide and sulfate conjugates of DHSA are largely unknown. While conjugation is often seen as a detoxification step, some conjugates retain or even have enhanced activity.[18]

-

Human Microbiome Variability: The composition of an individual's gut microbiota can vary significantly, which will impact the production of DHSA from dietary precursors and thus affect its ultimate bioavailability and bioactivity.[19][20]

Future research should focus on human intervention studies, advanced metabolomics to identify the full spectrum of metabolites, and functional assays to determine the bioactivity of these conjugated forms.

Conclusion

This compound is a key microbial metabolite of dietary polyphenols that undergoes extensive Phase II metabolism in mammals, primarily through glucuronidation and sulfation in the intestine and liver. Its absorption is efficient, and its conjugated metabolites are readily excreted in the urine. A thorough understanding of its ADME profile, achieved through a combination of rigorous in vitro and in vivo methodologies as outlined in this guide, is essential for accurately assessing its role in human health and for the development of novel therapeutics derived from natural products.

References

- 1. Metabolism of sinapic acid and related compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]

- 3. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of the metabolic fate of dihydrocaffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastrointestinal absorption and metabolism of capsaicin and dihydrocapsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the bioaccessibility and intestinal absorption of major classes of pure phenolic compounds using in vitro simulated gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hh-ra.org [hh-ra.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. phenol-explorer.eu [phenol-explorer.eu]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

The Pharmacokinetic Profile of Dihydrosinapic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for Dihydrosinapic acid is limited in publicly available literature. This guide provides a comprehensive overview based on existing data for its precursor, sinapic acid, and structurally related phenolic acids, offering a predictive profile to guide future research.

Introduction

This compound is a primary metabolite of sinapic acid, a widespread phenolic acid found in various dietary sources such as cereals, fruits, and vegetables. The conversion of sinapic acid to this compound is carried out by the intestinal microflora.[1] While the biological activities of many phenolic acids, including antioxidant and anti-inflammatory properties, are well-documented, the specific pharmacokinetic profile of this compound remains largely unexplored. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is crucial for evaluating its physiological significance and potential as a therapeutic agent. This technical guide synthesizes the available information on this compound and related compounds to provide a predictive pharmacokinetic profile and to outline experimental approaches for its detailed investigation.

Predicted Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is anticipated to follow the general pattern observed for other microbial metabolites of dietary polyphenols.

Absorption: Following the microbial conversion of sinapic acid in the colon, this compound is expected to be absorbed across the colonic epithelium. The absorption of similar phenolic acids, such as dihydrocaffeic acid, occurs in the small and large intestines.[2]

Distribution: Once absorbed into the bloodstream, this compound is likely to bind to plasma proteins, such as serum albumin, for transport throughout the body. This is a common characteristic of phenolic acids.

Metabolism: After absorption, this compound is predicted to undergo extensive phase I and phase II metabolism, primarily in the liver. Phase I reactions may include hydroxylation and methylation, while phase II reactions would involve conjugation with glucuronic acid or sulfate to increase its water solubility and facilitate excretion.[2]

Excretion: The resulting metabolites of this compound are expected to be eliminated from the body through both renal and biliary pathways, leading to their excretion in urine and feces.

Physicochemical and Predicted Pharmacokinetic Properties

Due to the scarcity of direct experimental data, the following table includes predicted physicochemical properties and inferred pharmacokinetic parameters for this compound.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O₅ | [3][4] |

| Molecular Weight | 226.23 g/mol | [3][4] |

| Water Solubility | 0.86 g/L (predicted) | [3] |

| logP | 1.08 - 1.44 (predicted) | [3] |

| pKa (Strongest Acidic) | 3.77 (predicted) | [3] |

| Bioavailability | Predicted to be low to moderate | Inferred |

| Tmax (Time to Peak) | Expected to be delayed due to microbial metabolism | Inferred |

| Metabolism | Hepatic (Phase I & II) | Inferred |

| Excretion | Renal and Biliary | Inferred |

Experimental Protocols

The following section outlines a generalized experimental protocol for determining the pharmacokinetic profile of this compound in a rodent model, based on standard methodologies for phenolic acids.

Animal Model and Administration

-

Species: Male Sprague-Dawley rats (n=6 per group).

-

Housing: Housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Administration: this compound administered via oral gavage at a dose of 50 mg/kg.[5] A satellite group for intravenous administration (10 mg/kg) would be included to determine absolute bioavailability.

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[6]

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase for analysis.[7]

-

Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.[8][9]

-

Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[8][9]

Potential Signaling Pathways

Based on studies of its precursor, sinapic acid, and the structurally similar dihydrocaffeic acid, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

-

NF-κB Signaling Pathway: Dihydrocaffeic acid has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.[10] Similarly, sinapic acid also modulates NF-κB signaling.[1][11] It is plausible that this compound shares this anti-inflammatory mechanism.

-

MAPK Signaling Pathway: Dihydrocaffeic acid has been observed to suppress the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[10][12]

-